Isoamyl 2-cyanoacrylate
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Overview
Description
Isopentyl 2-cyanoacrylate belongs to the class of organic compounds known as cyanoacrylates. These compounds contain an acrylic acid ester with a nitrile group. Its general structure is ROC(=O)C(=C)C#N, where R represents an organic group .
Preparation Methods
Synthetic Routes: Isopentyl 2-cyanoacrylate can be synthesized through the reaction of isopentyl alcohol (also known as isoamyl alcohol) with cyanoacrylic acid. The reaction typically occurs under acidic conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
Reactivity: Isopentyl 2-cyanoacrylate readily undergoes polymerization in the presence of nucleophiles (such as water or amines). This property makes it useful for adhesive applications.
Common Reagents and Conditions: The polymerization reaction is catalyzed by trace amounts of water or other nucleophiles. The resulting polymer forms strong bonds with various substrates.
Major Products: The primary product is a polymerized adhesive, which finds applications in medical sutures, wound closure, and industrial bonding.
Scientific Research Applications
Medical Adhesives: Isopentyl 2-cyanoacrylate is used in tissue adhesives for wound closure, especially in situations where traditional sutures are challenging.
Vascular Embolization: It has been investigated for its potential use in vascular embolization procedures.
Drug Delivery: Researchers explore its use as a carrier for localized drug delivery.
Dermatology: In dermatology, it aids in wound closure and skin graft fixation.
Mechanism of Action
Adhesive Properties: Isopentyl 2-cyanoacrylate polymerizes rapidly upon contact with moisture, forming a strong bond. The mechanism involves nucleophilic attack on the cyanoacrylate group, leading to chain propagation and cross-linking.
Comparison with Similar Compounds
Unique Features: Isopentyl 2-cyanoacrylate stands out due to its flexibility, biocompatibility, and rapid polymerization.
Similar Compounds: Other cyanoacrylates, such as ethyl cyanoacrylate and butyl cyanoacrylate, share similar properties but differ in chain length and reactivity.
Properties
CAS No. |
19475-26-4 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-methylbutyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C9H13NO2/c1-7(2)4-5-12-9(11)8(3)6-10/h7H,3-5H2,1-2H3 |
InChI Key |
GASDVTHQNCFANM-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C(=C)C#N |
Canonical SMILES |
CC(C)CCOC(=O)C(=C)C#N |
19475-26-4 | |
Synonyms |
isoamyl 2-cyanoacrylate isoamyl cyanoacrylate isopentyl cyanoacrylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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